2,4-dibromo-7-nitrodibenzo[b,f]oxepine
Overview
Description
2,4-Dibromo-7-nitrodibenzo[b,f]oxepine is a chemical compound with the molecular formula C₁₄H₇Br₂NO₃. It is a derivative of dibenzo[b,f]oxepine, characterized by the presence of two bromine atoms and a nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-7-nitrodibenzo[b,f]oxepine typically involves the bromination and nitration of dibenzo[b,f]oxepine derivatives. One common method includes the reaction of dibenzo[b,f]oxepine with bromine in the presence of a catalyst, followed by nitration using nitric acid under controlled conditions . The reaction conditions, such as temperature and solvent, are crucial to ensure the selective bromination and nitration at the desired positions on the oxepine ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain precise control over reaction conditions and to ensure consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-7-nitrodibenzo[b,f]oxepine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the oxepine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Typical reducing agents are hydrogen gas with a palladium or platinum catalyst, or chemical reductants like tin(II) chloride.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 2,4-dihydroxy-7-nitrodibenzo[b,f]oxepine when hydroxide is the nucleophile.
Reduction: The major product is 2,4-dibromo-7-aminodibenzo[b,f]oxepine.
Oxidation: Products vary based on the extent of oxidation, potentially forming quinone derivatives.
Scientific Research Applications
2,4-Dibromo-7-nitrodibenzo[b,f]oxepine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-dibromo-7-nitrodibenzo[b,f]oxepine involves its interaction with microtubules, which are essential components of the cytoskeleton. The compound binds to tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule dynamics interferes with cell division, making it a potential candidate for anticancer therapies . The molecular pathways involved include the inhibition of mitosis and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepine: Similar structure but contains an oxygen and nitrogen in the ring, showing different pharmacological activities.
Dibenzo[b,f][1,4]thiazepine: Contains sulfur and nitrogen in the ring, used in different therapeutic applications.
Dibenzo[b,f][1,4]diazepine: Contains two nitrogen atoms in the ring, known for its use in psychiatric medications.
Uniqueness
2,4-Dibromo-7-nitrodibenzo[b,f]oxepine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and nitro groups allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1,3-dibromo-9-nitrobenzo[b][1]benzoxepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Br2NO3/c15-10-5-9-2-1-8-3-4-11(17(18)19)7-13(8)20-14(9)12(16)6-10/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQDOTBOTICNCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC3=C(O2)C(=CC(=C3)Br)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Br2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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